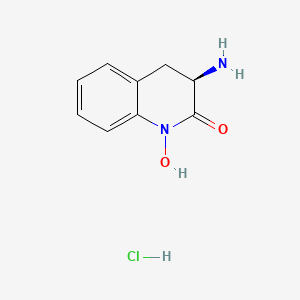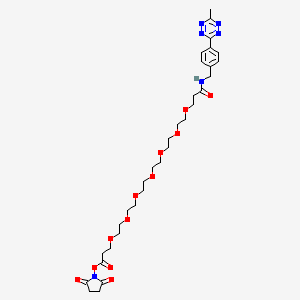
Methyltetrazine-amino-PEG7-CH2CH2COONHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG7-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG7-CH2CH2COONHS is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and NHS ester groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated with a suitable leaving group.
Introduction of Methyltetrazine: The activated PEG is reacted with methyltetrazine under controlled conditions to form the methyltetrazine-PEG intermediate.
Formation of NHS Ester: The methyltetrazine-PEG intermediate is further reacted with NHS ester to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG7-CH2CH2COONHS undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry.
Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include carboxylic acids and activated esters. The reaction is typically carried out in the presence of a catalyst under mild conditions.
Amine Coupling: Common reagents include primary and secondary amines.
Major Products Formed
Click Chemistry: The major products are stable bioconjugates formed by the reaction of methyltetrazine with carboxylic acids or activated esters.
Amine Coupling: The major products are stable amide bonds formed by the reaction of NHS ester with amines.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG7-CH2CH2COONHS has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
Methyltetrazine-amino-PEG7-CH2CH2COONHS exerts its effects through bioorthogonal click chemistry. The methyltetrazine group reacts with trans-cyclooctene (TCO) or other strained alkenes via inverse electron demand Diels-Alder (IEDDA) reactions. This reaction is highly specific and occurs rapidly under physiological conditions, making it suitable for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-amido-PEG7-azide: Contains an azide group instead of an NHS ester.
Methyltetrazine-amino-PEG6-CH2CH2COONHS: Similar structure but with a shorter PEG chain.
Methyltetrazine-amino-PEG8-CH2CH2COONHS: Similar structure but with a longer PEG chain.
Uniqueness
Methyltetrazine-amino-PEG7-CH2CH2COONHS is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for bioconjugation. The combination of methyltetrazine and NHS ester groups allows for versatile applications in both click chemistry and amine coupling reactions.
Eigenschaften
Molekularformel |
C32H46N6O12 |
|---|---|
Molekulargewicht |
706.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H46N6O12/c1-25-34-36-32(37-35-25)27-4-2-26(3-5-27)24-33-28(39)8-10-43-12-14-45-16-18-47-20-22-49-23-21-48-19-17-46-15-13-44-11-9-31(42)50-38-29(40)6-7-30(38)41/h2-5H,6-24H2,1H3,(H,33,39) |
InChI-Schlüssel |
REDFRHRAHDOZRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


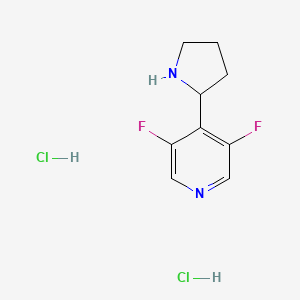


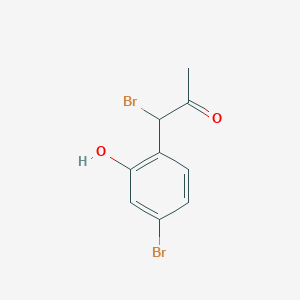
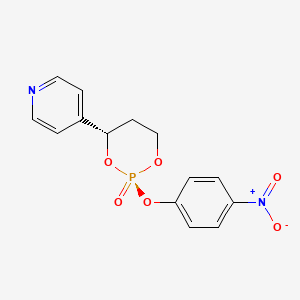
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)


